molecular formula C10H11ClO2 B14724566 1,3-Dioxane, 4-(4-chlorophenyl)- CAS No. 7133-71-3

1,3-Dioxane, 4-(4-chlorophenyl)-

Cat. No.: B14724566
CAS No.: 7133-71-3
M. Wt: 198.64 g/mol
InChI Key: AQEBSMBBHRCHJM-UHFFFAOYSA-N
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Description

1,3-Dioxane derivatives are six-membered heterocyclic compounds containing two oxygen atoms in the 1- and 3-positions. The compound 1,3-Dioxane, 4-(4-chlorophenyl)- features a 4-chlorophenyl substituent at the 4-position of the dioxane ring. Key characteristics include:

  • Molecular formula: Hypothetically $ \text{C}{10}\text{H}{11}\text{ClO}_2 $ (based on ).
  • Substituent effects: The 4-chlorophenyl group introduces steric bulk and electron-withdrawing properties, influencing reactivity and stability .

Properties

CAS No.

7133-71-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-dioxane

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-4,10H,5-7H2

InChI Key

AQEBSMBBHRCHJM-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Catalytic Systems and Conditions

A modified Prins protocol employs ion-exchange resins (e.g., Amberlyst-15) as recyclable solid acid catalysts. Heating 4-chlorobenzaldehyde and 1,3-propanediol in toluene at 80–90°C for 6–8 hours yields the target compound with 75–85% efficiency. This method avoids aqueous workups, simplifying product isolation.

Mechanistic Insights

The reaction proceeds via carbocation intermediates :

  • Protonation of the aldehyde carbonyl group.
  • Nucleophilic attack by 1,3-propanediol, forming a hemiketal.
  • Cyclization with a second diol molecule, culminating in dioxane ring formation.

Acid-Catalyzed Cyclization of Preformed Carbonyl Derivatives

Direct cyclization of 4-chlorophenyl-substituted carbonyl compounds with 1,3-diols offers a streamlined approach.

Aldehyde-Diol Condensation

Combining 4-chlorobenzaldehyde with 1,3-propanediol in the presence of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) at 95–100°C achieves 70–78% conversion. Azeotropic removal of water using benzene or toluene shifts equilibrium toward product formation.

Ketone Applications

While less common, 4-chlorophenyl ketones (e.g., 4-chloroacetophenone) react sluggishly, requiring harsher conditions (120°C, 24 hours) and resulting in lower yields (45–55%).

Silver-Catalyzed Cycloaddition and Coupling Strategies

Recent advances leverage silver(I) salts to mediate [4+2] cycloadditions.

Reaction Design

A protocol adapted from Royal Society of Chemistry methodologies involves:

  • 3-(3-(4-Chlorophenyl)prop-2-yn-1-ylidene)pentane-2,4-dione as the alkyne precursor.
  • 2,2-Dimethyl-4-oxo-5-(phenyliodonio)-4H-1,3-dioxin-6-olate as the oxa-dienophile.
  • Catalysis by AgBF₄ (−40°C, dichloromethane), yielding 68–73% of the dioxane product.

Advantages

  • High regioselectivity due to silver’s π-acidity.
  • Tolerance of electron-withdrawing groups (e.g., −Cl).

Halogen Exchange and Functionalization of Preexisting Dioxanes

Post-synthetic modification provides an alternative route.

Nucleophilic Aromatic Substitution

Reacting 4-phenyl-1,3-dioxane with Cl₂ or SO₂Cl₂ under UV light introduces chlorine at the para position. However, this method risks overchlorination and ring-opening side reactions, capping yields at 50–60%.

Cross-Coupling Techniques

Suzuki-Miyaura coupling of 4-bromo-1,3-dioxane with 4-chlorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF) achieves 65–70% yields but requires anhydrous conditions.

Comparative Analysis of Synthetic Methods

Method Reactants Catalyst Temperature (°C) Yield (%) Key Advantages
Prins Reaction 4-Chlorobenzaldehyde, 1,3-propanediol Ion-exchange resin 80–90 75–85 Mild conditions, recyclable catalyst
Acid Cyclization 4-Chlorobenzaldehyde, 1,3-propanediol H₂SO₄ 95–100 70–78 Simple setup, no specialized reagents
Silver Catalysis Alkyne precursor, dioxin-olate AgBF₄ −40 68–73 High selectivity, functional tolerance
Halogen Exchange 4-Phenyl-1,3-dioxane, Cl₂ UV light 25 50–60 Post-synthetic modification flexibility

Challenges and Isomer Control

Regioisomer Formation

Competing formation of 5-chloro-1,3-dioxane arises during chlorination steps. Mitigation strategies include:

  • Low-temperature kinetics favoring para substitution.
  • Steric directing groups (e.g., ortho-methyl substituents).

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition. Neutral pH conditions (pH 6.5–7.5) minimize acid-catalyzed ring-opening.

Applications and Derivative Synthesis

4-(4-Chlorophenyl)-1,3-dioxane serves as a precursor for:

  • Pharmaceutical intermediates : Antidepressants (via reductive amination).
  • Polymer crosslinkers : Epoxy resin modifiers.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxane, 4-(4-chlorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Positional Isomers: 2-(4-Chlorophenyl)-1,3-Dioxane
  • Structure : Chlorophenyl group at the 2-position (CAS 6413-52-1).
  • Molecular formula : $ \text{C}{10}\text{H}{11}\text{ClO}_2 $, average mass 198.646 .
  • Synthetic routes: Derivatives like 2-(4-chlorophenyl)-4-methyl-1,3-dioxane (CAS 5406-43-9) highlight the impact of additional substituents (e.g., methyl groups) on molecular weight ($ \text{C}{11}\text{H}{13}\text{ClO}_2 $, 212.67 g/mol) and hydrophobicity .
2.2. Functional Group Variations
2.2.1. 4-(4-Chlorophenyl)-1,3-Dioxolan-2-one
  • Structure : Cyclic carbonate (five-membered ring) with a 4-chlorophenyl group.
  • Synthesis : Prepared via catalytic carbonylation of 4-chlorostyrene (60% yield) .
  • Functional group: The carbonate moiety ($ \text{O-C-O} $) introduces polarity, affecting solubility in aqueous environments compared to non-carbonate dioxanes.
2.2.2. 1-(4-Chlorophenyl)-3-(1,3-Dioxan-2-yl)propan-1-one
  • Structure : Ketone derivative with a dioxane ring (CAS 724708-06-9).
  • Key differences: Functional group: The ketone ($ \text{C=O} $) enhances electrophilicity, enabling participation in condensation or reduction reactions. Biological relevance: Such derivatives may exhibit bioactivity distinct from non-ketone dioxanes, though specific data are unavailable .
2.3. Heteroatom Analogues: 1,3-Dithianes
  • Structure : Sulfur replaces oxygen in the 1- and 3-positions.
  • Key differences :
    • Hydrogen scrambling : Unlike 1,3-dioxanes, 1,3-dithianes exhibit hydrogen scrambling during mass spectrometric fragmentation due to sulfur’s larger atomic radius and lower electronegativity .
    • Stability : Thioether linkages (C-S-C) are more resistant to acid hydrolysis compared to ether linkages (C-O-C), impacting degradation pathways .

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: 4-(4-Chlorophenyl)-1,3-dioxane derivatives are typically synthesized via cyclocondensation reactions. A documented approach involves reacting substituted epoxides or diols with aldehydes/ketones under acid catalysis. For example, spiro-1,3-dioxane derivatives with chlorophenyl groups are synthesized by reacting chlorobenzaldehyde derivatives with diols like 2,2-dimethyl-1,3-propanediol in the presence of sulfuric acid . Key steps include:

  • Reagent Selection : Use of anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate stereoisomers.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde:diol) and reaction time (12–24 hrs).

Q. How can spectroscopic techniques characterize 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: A combination of spectroscopic methods is critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions on the dioxane ring. For example, the 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and C-Cl coupling in 13C^{13}C NMR (δ 125–135 ppm) .
  • IR : Stretching vibrations for C-O-C (1,3-dioxane) appear at 1100–1250 cm1^{-1}, while C-Cl bonds show peaks near 750 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight, with fragmentation patterns indicating loss of Cl or dioxane rings .

Q. What crystallographic methods are used to resolve the structure of 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL software for structure solution and refinement, with R1 values < 0.05 for high accuracy .
  • Validation : PLATON for checking structural integrity and Mercury for visualizing packing motifs .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stability and reactivity of 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:

  • Optimize Geometry : Compare computed bond lengths/angles with SCXRD data to validate accuracy .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electronic stability (e.g., gaps < 4 eV suggest higher reactivity) .
  • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., chlorophenyl Cl atoms as electrophilic centers) .

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data for chlorophenyl-dioxane derivatives?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal structures) are resolved by:

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring-flipping in dioxane).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O or π-π stacking) that may lock conformations in crystals but not in solution .
  • Cross-Validation : Compare computational NMR chemical shifts (via GIAO method) with experimental data .

Q. What strategies are employed to synthesize enantiopure 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: Enantioselective synthesis requires:

  • Chiral Catalysts : Use of (R)-BINOL-based catalysts in cyclocondensation reactions to induce asymmetry .
  • Chiral Auxiliaries : Temporary attachment of groups like Evans auxiliaries to direct stereochemistry, followed by cleavage .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

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